molecular formula C7H5N3O2 B1427354 Pyrazolo[1,5-B]pyridazine-2-carboxylic acid CAS No. 53902-75-3

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

Cat. No.: B1427354
CAS No.: 53902-75-3
M. Wt: 163.13 g/mol
InChI Key: MBNHKOIUMZSIDB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, which are related to this compound, has been achieved using a green synthesis method . This method involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction is catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct . The reaction proceeds through a carbocation intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5N3O2 .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, which are related to this compound, involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction is catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct . The reaction proceeds through a carbocation intermediate .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 163.13 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Pyrazole and pyridazine derivatives, including Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, have been extensively explored for their medicinal properties. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For instance, pyrazoline derivatives are known for their potential in treating neurodegenerative disorders, highlighting the therapeutic relevance of pyrazole-based compounds in managing diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022). Additionally, the synthesis and bioevaluation of novel pyrazole compounds under various conditions reveal their significant agrochemical and pharmaceutical activities, further underscoring their importance in drug discovery and development (Sheetal et al., 2018).

Organic Synthesis and Chemical Properties

The versatility of pyrazole and pyridazine scaffolds, including this compound, in organic synthesis is well-documented. These heterocycles serve as crucial intermediates and building blocks for the development of complex molecules with diverse biological activities. The synthetic approaches to these compounds are varied, enabling the creation of a wide array of derivatives with tailored properties for specific applications. The synthesis of pyrazole derivatives via multicomponent reactions is a notable example, showcasing the efficiency and diversity of synthetic methods in generating biologically active molecules (Becerra et al., 2022).

Material Science Applications

In addition to their medicinal applications, pyrazole and pyridazine derivatives are also investigated for their potential in material science. These compounds are explored for their optoelectronic properties, serving as key components in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of pyrazole and pyridazine fragments into π-extended conjugated systems highlights their value in creating novel materials for optoelectronic applications, demonstrating the broad applicability of these heterocyclic compounds beyond the pharmaceutical industry (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary targets of Pyrazolo[1,5-B]pyridazine-2-carboxylic acid are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences is crucial for optimizing the use of this compound.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-5-2-1-3-8-10(5)9-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHKOIUMZSIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-75-3
Record name pyrazolo[1,5-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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